Isochamanetin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H18O5 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-6-[(2-hydroxyphenyl)methyl]-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H18O5/c23-16-9-5-4-8-14(16)10-15-17(24)11-20-21(22(15)26)18(25)12-19(27-20)13-6-2-1-3-7-13/h1-9,11,19,23-24,26H,10,12H2/t19-/m0/s1 |
InChI Key |
KSBALECVCJXYHU-IBGZPJMESA-N |
SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)CC3=CC=CC=C3O)O)C4=CC=CC=C4 |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)CC3=CC=CC=C3O)O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)CC3=CC=CC=C3O)O)C4=CC=CC=C4 |
Synonyms |
isochamanetin |
Origin of Product |
United States |
Biosynthetic Pathways and Precursors of Isochamanetin
General Flavonoid Biosynthesis Framework in Plants
The foundation for isochamanetin synthesis lies within the well-established general flavonoid biosynthesis pathway, which begins with the phenylpropanoid pathway. This central metabolic route provides the essential precursors for a vast array of phenolic compounds.
The process commences with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. A series of three enzymatic steps converts L-phenylalanine into p-coumaroyl-CoA, the primary entry point into flavonoid synthesis nih.govsemanticscholar.orgmdpi.comnih.gov.
Key Precursors in the Phenylpropanoid Pathway
| Precursor | Description |
| L-Phenylalanine | An aromatic amino acid that serves as the initial substrate. |
| Cinnamic Acid | Formed from L-phenylalanine through deamination by Phenylalanine Ammonia-Lyase (PAL). |
| p-Coumaric Acid | Produced by the hydroxylation of cinnamic acid, a reaction catalyzed by Cinnamate-4-Hydroxylase (C4H). |
| p-Coumaroyl-CoA | The activated form of p-coumaric acid, generated by 4-Coumarate:CoA Ligase (4CL), which is now ready to enter the flavonoid-specific pathway. |
The subsequent crucial step is the formation of the chalcone (B49325) backbone, which is the first committed step in flavonoid biosynthesis. This reaction is catalyzed by Chalcone Synthase (CHS), a key enzyme that orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA nih.govmdpi.comnih.govacs.org. Malonyl-CoA itself is derived from acetyl-CoA through the action of acetyl-CoA carboxylase.
The resulting naringenin chalcone is then stereospecifically cyclized into the flavanone (B1672756) naringenin by the enzyme Chalcone Isomerase (CHI) nih.govmdpi.comacs.org. Naringenin represents a critical branch-point in the flavonoid pathway, serving as a precursor for various classes of flavonoids, including flavones, flavonols, and anthocyanins, through the action of a diverse set of downstream enzymes nih.govmdpi.com.
Proposed Biosynthetic Route to this compound
The biosynthesis of this compound is believed to follow the general flavonoid pathway to the formation of a flavanone core, which then undergoes a rare C-benzylation modification. The introduction of benzyl (B1604629) groups into flavonoids is an uncommon event in plant secondary metabolism and appears to be a characteristic feature of species like Uvaria chamae researchgate.net.
The proposed pathway initiates with L-phenylalanine and proceeds through the phenylpropanoid pathway to yield cinnamoyl-CoA. Unlike the pathway to naringenin which starts with p-coumaroyl-CoA, the synthesis of the pinocembrin backbone of this compound likely utilizes cinnamoyl-CoA.
Proposed Biosynthetic Steps to this compound:
Formation of Pinocembrin Chalcone: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin chalcone.
Cyclization to Pinocembrin: Chalcone Isomerase (CHI) facilitates the cyclization of pinocembrin chalcone to produce the flavanone pinocembrin semanticscholar.org. Pinocembrin is a key intermediate and the direct precursor to this compound researchgate.net.
C-Benzylation: The final and defining step is the proposed C-benzylation of pinocembrin at the C-6 position of the A-ring. This reaction would involve a benzyl donor and a specific C-benzyltransferase enzyme, resulting in the formation of this compound. The exact nature of the benzyl group donor and the specific enzyme responsible for this transformation in Uvaria chamae have yet to be fully elucidated.
Enzymes and Genetic Regulation of this compound Biosynthesis in Producing Organisms
The enzymatic machinery and genetic regulation of this compound biosynthesis can be understood by examining the well-characterized enzymes of the general flavonoid pathway and the putative enzymes responsible for the final C-benzylation step.
Enzymes of the General Flavonoid Pathway Leading to the Flavanone Core:
| Enzyme | Abbreviation | Function |
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid. |
| Cinnamate-4-Hydroxylase | C4H | A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid. |
| 4-Coumarate:CoA Ligase | 4CL | Activates cinnamic acid or p-coumaric acid to their corresponding CoA esters. |
| Chalcone Synthase | CHS | A polyketide synthase that condenses cinnamoyl-CoA or p-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone backbone. |
| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of the chalcone into a flavanone. |
The specific enzyme responsible for the C-benzylation of pinocembrin to form this compound has not yet been isolated or characterized. It is hypothesized to be a C-benzyltransferase , an enzyme capable of transferring a benzyl group to the flavonoid nucleus. The characterization of such an enzyme from Uvaria chamae would be a significant step in fully understanding the biosynthesis of this compound.
The genetic regulation of flavonoid biosynthesis is a complex process involving a hierarchy of transcription factors. The expression of the structural genes encoding the biosynthetic enzymes is primarily controlled by a protein complex known as the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families nih.govnih.govcabidigitallibrary.orgresearchgate.net.
These transcription factors bind to specific cis-regulatory elements in the promoters of the flavonoid biosynthetic genes, thereby activating or repressing their transcription in a coordinated manner. This regulation allows for the fine-tuning of flavonoid production in response to developmental cues and environmental stimuli nih.govresearchgate.net. While this general regulatory framework is well-established, the specific transcription factors that regulate the expression of the putative C-benzyltransferase involved in this compound biosynthesis in Uvaria chamae remain to be identified.
Chemical Synthesis and Analog Development Strategies for Isochamanetin
Total Synthesis Methodologies of Isochamanetin
The total synthesis of complex natural products like this compound is a significant challenge that tests the limits of current synthetic strategies. rsc.org The development of efficient and scalable synthetic routes is essential for enabling detailed studies in medicinal chemistry and chemical biology. rsc.org
While specific total synthesis methodologies for this compound are not extensively detailed in the provided results, general principles of flavonoid synthesis can be applied. The synthesis would likely involve the construction of the characteristic flavanone (B1672756) core, which consists of a diphenylpropane skeleton. ontosight.ai Key steps would include the formation of the chromen-4-one ring system and the introduction of the C-benzyl group at the C-6 position, as well as the hydroxyl groups at positions 5, 7, and on the benzyl (B1604629) substituent.
A common strategy for constructing the flavanone skeleton is the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an intramolecular cyclization. For this compound, this would involve a substituted acetophenone (B1666503) and a substituted benzaldehyde. The introduction of the C-benzyl group could be achieved through various C-H activation or functionalization strategies, which have become powerful tools in modern organic synthesis. rsc.org
The table below outlines a plausible, though generalized, synthetic approach based on established flavonoid chemistry.
| Step | Reaction Type | Reactants | Key Considerations |
| 1 | Protection of functional groups | Phloroglucinol derivative, 2-hydroxybenzaldehyde derivative | Orthogonal protecting groups to allow for selective deprotection. |
| 2 | Claisen-Schmidt Condensation | Protected acetophenone derivative, protected 2-hydroxybenzaldehyde | Formation of the chalcone intermediate. |
| 3 | Intramolecular Cyclization | Chalcone intermediate | Acid or base-catalyzed cyclization to form the flavanone ring. |
| 4 | C-Benzylation | Flavanone intermediate, benzyl halide or equivalent | Introduction of the benzyl group at the C-6 position. This is a key and potentially challenging step. |
| 5 | Deprotection | Benzylated flavanone | Removal of all protecting groups to yield this compound. |
Stereochemical Considerations and Asymmetric Synthesis Approaches
The chemical structure of this compound includes a stereocenter at the C-2 position of the chromen-4-one ring. chemspider.com Therefore, the synthesis of a single enantiomer, which is often crucial for biological activity, requires careful stereochemical control. nih.gov The spatial arrangement of atoms in a molecule can significantly impact its biological function. wikipedia.org
Asymmetric synthesis aims to produce a specific stereoisomer in excess over others. researchgate.net Several strategies can be employed to achieve this:
Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material that already contains the desired stereocenter. researchgate.net
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. york.ac.uk After the desired stereocenter is created, the auxiliary is removed.
Asymmetric Catalysis: A small amount of a chiral catalyst is used to favor the formation of one enantiomer over the other. uwindsor.canih.gov This is often a highly efficient method. nih.gov
For the asymmetric synthesis of this compound, a key step would be the enantioselective cyclization of the chalcone intermediate or an equivalent precursor. Organocatalysis and transition-metal catalysis are powerful tools for such transformations. The development of asymmetric methods is a major focus in modern organic synthesis due to the importance of enantiomerically pure compounds in biological and medicinal chemistry. researchgate.net
The table below summarizes the main approaches to asymmetric synthesis.
| Approach | Description | Application to this compound Synthesis |
| Chiral Pool Synthesis | Utilizes a chiral starting material. researchgate.net | Starting with a chiral precursor that contains the C-2 stereocenter. |
| Chiral Auxiliaries | Temporarily incorporates a chiral directing group. york.ac.uk | Attaching a chiral auxiliary to the chalcone or a precursor to guide the cyclization. |
| Asymmetric Catalysis | Uses a chiral catalyst to control stereoselectivity. uwindsor.canih.gov | Employing a chiral catalyst for the intramolecular cyclization step. |
Synthetic Modifications and Design of this compound Derivatives
The synthesis of derivatives is a common strategy in drug discovery to improve the properties of a lead compound. mdpi.com By systematically modifying the structure of this compound, it may be possible to enhance its biological activity, selectivity, and pharmacokinetic properties.
Several positions on the this compound scaffold are amenable to modification:
The A-ring: The hydroxyl groups at C-5 and C-7 can be alkylated, acylated, or replaced with other functional groups.
The B-ring: The phenyl group at C-2 can be substituted with various electron-donating or electron-withdrawing groups.
The C-6 Benzyl Group: The hydroxyl group on the benzyl substituent can be modified, and the aromatic ring can be further substituted.
Fragment-based drug discovery (FBDD) principles could also be applied to design novel derivatives. researchoutreach.org This involves identifying key structural fragments responsible for biological activity and then combining or modifying them to create new compounds. researchoutreach.org For example, new hybrid molecules could be created by linking the this compound scaffold to other bioactive moieties. mdpi.com
The following table highlights potential modifications and the rationale behind them.
| Modification Site | Potential Modifications | Rationale |
| A-ring (C-5, C-7) | Alkylation, acylation, glycosylation | Improve solubility, metabolic stability, and cell permeability. |
| B-ring (C-2 phenyl) | Introduction of halogens, alkyl, or alkoxy groups | Modulate electronic properties and protein-binding interactions. |
| C-6 Benzyl Group | Modification of the hydroxyl group, substitution on the aromatic ring | Explore the impact on target binding and selectivity. |
Structure Activity Relationship Sar Studies of Isochamanetin and Analogs
Elucidation of Key Pharmacophores and Structural Motifs
Isochamanetin is a C-benzylated flavanone (B1672756), a class of flavonoids characterized by a C3-C2-C3 diphenylpropane skeleton. ontosight.ai Its fundamental structure consists of two aromatic rings (A and B) linked by a three-carbon heterocyclic C-ring, with a benzyl (B1604629) group attached to the A-ring. The key pharmacophores—the essential features for molecular interactions with biological targets—are rooted in this distinct architecture.
The primary pharmacophoric features of this compound include:
The Flavanone Core: This heterocyclic system forms the backbone of the molecule and is crucial for orienting the substituent groups in three-dimensional space.
Hydroxyl Groups: this compound possesses multiple hydroxyl (-OH) groups on its aromatic rings. These groups can act as both hydrogen bond donors and acceptors, forming critical interactions with amino acid residues in the active sites of target proteins. researchgate.net
The Benzyl Group: The C-benzylation on the A-ring is a distinguishing feature. This bulky, hydrophobic group can influence binding affinity and selectivity by interacting with hydrophobic pockets in target proteins.
Carbonyl Group and Double Bond: The carbonyl group at the C-4 position and the double bond between C-2 and C-3 in the C-ring are common features in flavonoids that contribute to their electronic properties and potential for interaction. researchgate.net
Research indicates that the specific arrangement and number of these functional groups are vital for activities such as antioxidant, anti-inflammatory, and anticancer effects. ontosight.airesearchgate.net For instance, the antioxidant properties are often linked to the phenolic hydroxyl groups that can scavenge free radicals. ontosight.ai
Impact of Specific Substituents on Biological Potency and Selectivity
Modifications to the this compound structure have provided significant insights into how specific substituents influence its biological power and target preference. SAR studies often compare this compound with its natural or synthetic analogs.
Key findings from comparative studies include:
Hydroxylation Patterns: The position and number of hydroxyl groups on the A and B rings are determinant factors for bioactivity. Comparing this compound with analogs like chamanetin and dichamanetin (B1206243) reveals differences in potency. For example, in studies against the MDA-MB-231 breast cancer cell line, dichamanetin (which has an additional benzyl group) showed a higher cytotoxicity (IC₅₀ of 9.6 µM) compared to this compound (IC₅₀ of 11.6 µM). mdpi.com This suggests that increased benzylation can enhance anticancer activity in certain contexts.
Methoxylation: Replacing hydroxyl groups with methoxy (B1213986) (-OCH₃) groups, as seen in 7-methoxythis compound, can alter the molecule's polarity and hydrogen-bonding capability. This modification can impact bioavailability and target interaction. In one study, both this compound and its analog 7-methoxychamanetin were found to moderately reduce mitochondrial transmembrane potential in HT-29 cells, indicating a shared mechanism of inducing apoptosis. nih.gov
The Role of the Benzyl Group: The presence of the hydroxybenzyl group is considered important for the antiplasmodial activity of C-benzylated flavonoids. mdpi.com The activity of this compound and its analogs against Plasmodium falciparum underscores the significance of this structural feature. mdpi.com
The following table summarizes the cytotoxic activity of this compound and some of its analogs against the MDA-MB-231 human breast cancer cell line, illustrating the impact of structural variations. mdpi.com
| Compound | Description | IC₅₀ (µM) against MDA-MB-231 cells |
| This compound | Mono-C-benzylated flavanone | 11.6 |
| Chamanetin | Isomer of this compound | 22.7 |
| Dichamanetin | Di-C-benzylated flavanone | 9.6 |
| Pinocembrin | Flavanone without benzyl group | 13.2 |
This table is based on data from a study on metabolites from Cleistochlamys kirkii and is intended for illustrative purposes. mdpi.com
Computational and In Silico Approaches in this compound SAR Analysis
Computational methods, including molecular docking and molecular dynamics simulations, have become indispensable for understanding the SAR of this compound at the molecular level. nih.govmdpi.com These in silico techniques predict how this compound and its analogs bind to specific biological targets, providing a rationale for their observed activities.
Key applications of computational studies include:
Target Identification and Binding Mode Analysis: Molecular docking studies have identified potential protein targets for this compound. For instance, it has been investigated as a potential inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer immunology. nih.gov Docking simulations predicted that this compound binds to an allosteric site on IDO1, with a calculated binding energy of approximately -7.1 to -7.5 kcal/mol, indicating a strong affinity. nih.gov
Rationalizing SAR Data: Computational models can explain why certain structural modifications enhance or diminish activity. For example, docking studies of this compound with Cyclin D1, a key protein in cell cycle regulation, have helped to explain its anticancer effects in ovarian cancer cells. nih.govresearchgate.net These models can visualize the specific hydrogen bonds and hydrophobic interactions between the compound and the protein's active site, highlighting the importance of the hydroxyl and benzyl groups. researchgate.net
Pharmacophore Modeling and Virtual Screening: Pharmacophore models based on this compound's structure can be used to screen large databases of natural and synthetic compounds to find new molecules with similar biological potential. mdpi.comnaturalproducts.net This approach accelerates the discovery of new lead compounds for drug development. tandfonline.com For example, a virtual screening could identify other flavonoids or compounds that share the key steric and electronic features of this compound required to bind to a specific target like IDO1 or Caspase-3. nih.govresearchgate.net
The table below presents results from molecular docking studies, showing the predicted binding energies of this compound against various protein targets.
| Compound | Protein Target | Predicted Binding Energy (kcal/mol) | Potential Biological Effect |
| This compound | Indoleamine 2,3-dioxygenase-1 (IDO1) | -7.1 to -7.5 | Anticancer |
| This compound | Cyclin D1 | Not specified, but identified as a potent binder | Anticancer |
| This compound | Caspase-3 | -7.68 | Apoptosis Regulation |
| This compound | AmpC beta-lactamase | -9.0 | Antimicrobial |
This table compiles data from multiple in silico studies and serves as an example of computational findings. nih.govnih.govtandfonline.comresearchgate.net
Mechanistic Pharmacology of Isochamanetin
Molecular Targets and Binding Interactions
Isochamanetin, a C-benzylated flavanone (B1672756), has been the subject of research to elucidate its interactions with various biological macromolecules. researchgate.net These studies aim to understand the molecular basis of its observed biological activities. Computational and in vitro investigations have identified several key proteins that serve as direct or indirect targets for this compound, providing insights into its pharmacological profile.
Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. wikipedia.orgfrontiersin.org IDO1 is a significant target in immunology and oncology because its activity can lead to an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunomodulatory metabolites. wikipedia.orgfrontiersin.org
Molecular docking studies have been employed to investigate the interaction between this compound and IDO1. These computational analyses predict the binding affinity and mode of interaction between a ligand and its target protein. Research has shown that this compound exhibits a favorable binding affinity for IDO1. The binding free energy for this interaction has been calculated to be approximately -7.1 to -7.5 kcal/mol, indicating a strong and stable interaction. Further analysis suggests that this compound may bind to an allosteric site on the enzyme, a location distinct from the active site where the substrate binds. This binding is characterized by significant hydrogen bonding and hydrophobic interactions, which contribute to its potential inhibitory effect on the enzyme's function.
Table 1: Molecular Docking Results for this compound with Target Enzyme
| Compound | Target Enzyme | Binding Energy (kcal/mol) |
|---|
This table presents computational data on the binding affinity of this compound to its molecular target.
Cyclin D1 is a crucial regulatory protein in the cell cycle, primarily controlling the transition from the G1 (first gap) phase to the S (synthesis) phase. nih.govfrontiersin.org In partnership with cyclin-dependent kinases 4 and 6 (CDK4/6), Cyclin D1 forms active complexes that phosphorylate and inactivate the Retinoblastoma (Rb) protein, allowing the cell cycle to proceed. nih.gov Overexpression of Cyclin D1 is a common feature in several cancers and is linked to uncontrolled cell proliferation. nih.govmdpi.com
This compound has been identified as a selective inhibitor of Cyclin D1, particularly in SKOV3 ovarian cancer cell lines. nih.gov Studies have demonstrated that treatment with this compound leads to a significant downregulation of Cyclin D1 expression in these cells. nih.gov This suggests that this compound serves as a potent binding agent to Cyclin D1, interfering with its function and stability. nih.gov The inhibition of Cyclin D1 is a key mechanism behind this compound's ability to reduce the viability and proliferation of cancer cells. nih.gov
Beyond IDO1 and Cyclin D1, research indicates that this compound's pharmacological effects may be mediated through its interaction with other cellular proteins. Key among these are proteins involved in the regulation of apoptosis and cellular stress responses.
B-cell lymphoma-2 (Bcl-2): This protein is a central anti-apoptotic regulator that prevents programmed cell death. taylorandfrancis.com In many cancers, the overexpression of Bcl-2 helps tumor cells evade apoptosis. taylorandfrancis.com Studies on SKOV3 cells treated with this compound have shown a significant downregulation in the expression of Bcl-2. nih.gov This reduction in anti-apoptotic protection sensitizes cancer cells to death signals.
Nuclear factor erythroid 2-related factor 2 (Nrf2): this compound has been shown to activate the Nrf2 pathway. Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative and inflammatory stress. Its activation leads to the expression of various antioxidant and detoxification enzymes.
Cellular Pathways and Signaling Cascades
The interaction of this compound with its molecular targets triggers a cascade of events within cellular signaling pathways, ultimately affecting fundamental processes such as cell division and programmed cell death.
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. wisc.edu Dysregulation of this process is a hallmark of cancer. ecancer.org As a selective inhibitor of Cyclin D1, this compound directly impacts cell cycle control. nih.gov
By downregulating Cyclin D1, this compound prevents the formation of the active Cyclin D1-CDK4/6 complexes necessary for G1 phase progression. nih.govnih.gov This intervention effectively halts the cell cycle at the G1/S checkpoint, preventing cells from entering the S phase where DNA replication occurs. nih.gov This G0/G1 phase arrest is a primary mechanism by which this compound exerts its cytostatic effects, inhibiting the proliferation of cancer cells. nih.gov
Apoptosis is a form of programmed cell death essential for removing damaged or unwanted cells. wikipedia.orgaging-us.com It is executed through complex signaling pathways involving a family of proteases called caspases. aging-us.com The induction of apoptosis is a key strategy for many anticancer agents. mdpi.com
This compound has been shown to induce apoptosis in cancer cells through the modulation of key regulatory proteins. nih.govtaylorandfrancis.com In SKOV3 ovarian cancer cells, treatment with this compound resulted in the significant downregulation of several proteins critical to cell survival and apoptosis regulation. nih.gov This includes the anti-apoptotic protein Bcl-2 and initiator caspases, Caspase-8 and Caspase-9. nih.govtaylorandfrancis.com Caspase-8 is central to the extrinsic apoptosis pathway, while Caspase-9 is the key initiator of the intrinsic (mitochondrial) pathway. wikipedia.orgscielo.org The release of Cytochrome C from the mitochondria, a critical step in the intrinsic pathway that leads to the activation of Caspase-9, is also affected. nih.govwikipedia.org The downregulation of these caspases and Bcl-2 by this compound disrupts the balance between pro-survival and pro-apoptotic signals, ultimately leading to programmed cell death. nih.govtaylorandfrancis.com
Table 2: Regulation of Apoptotic and Cell Cycle Proteins by this compound in SKOV3 Cells
| Protein | Function | Effect of this compound | Reference |
|---|---|---|---|
| Cyclin D1 | Cell Cycle Progression (G1/S) | Downregulated | nih.gov |
| Bcl-2 | Anti-apoptotic | Downregulated | nih.gov |
| Caspase-8 | Apoptosis Initiation (Extrinsic) | Downregulated | nih.gov |
| Caspase-9 | Apoptosis Initiation (Intrinsic) | Downregulated | nih.gov |
This table summarizes the observed effects of this compound on key proteins involved in cell cycle regulation and apoptosis in a specific cancer cell line model. nih.gov
Regulation of Reactive Oxygen Species (ROS) and Nrf2 Pathway Activation
This compound, as a component of certain plant extracts, has been associated with the modulation of cellular oxidative stress. Extracts of Uvaria chamae, which contain this compound among other flavonoids, have been shown to reduce both basal and hydrogen peroxide-induced levels of reactive oxygen species (ROS) in HeLa cells. This suggests a potential role for its constituents in mitigating oxidative damage.
Furthermore, the extract from Uvaria chamae demonstrated a significant capacity to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. In an AREc32 luciferase reporter cell line, which is used to measure the activation of the antioxidant response element (ARE), the extract induced a nearly four-fold increase in Nrf2 activity. The Nrf2 pathway is a critical cellular defense mechanism that regulates the expression of a wide array of antioxidant and detoxification genes, thereby protecting cells from oxidative stress. The activation of this pathway by the Uvaria chamae extract points towards a mechanism by which its components, including this compound, may exert their cytoprotective effects.
Anti-inflammatory Signaling via Nitric Oxide Production Pathways
This compound has been implicated in anti-inflammatory processes, particularly through the modulation of nitric oxide (NO) production. In cellular models of inflammation, extracts from plants known to contain this compound, such as Uvaria chamae and Olax subscorpioidea, have demonstrated anti-inflammatory properties. Specifically, these extracts were found to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
The inhibition of NO release by the Uvaria chamae extract was observed to be concentration-dependent, with significant effects noted at concentrations of 25 and 50 μg/ml. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of pathological inflammatory conditions. Therefore, the ability to curb NO production is a key mechanism for anti-inflammatory agents. Additionally, computational molecular docking studies have suggested that this compound may act as a potential inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in inflammatory pathways. This is further supported by database entries that link this compound to NOS2 (iNOS), suggesting a potential interaction with this key inflammatory enzyme.
Preclinical Biological Activities of this compound (in vitro and in vivo Animal Models)
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
This compound has demonstrated notable antiproliferative and cytotoxic effects against various human cancer cell lines in in vitro studies. Research has shown its efficacy in a dose-dependent manner, with a degree of selectivity for cancer cells over normal cells.
For instance, this compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 29.10 µg/mL against the SKOV3 human ovarian cancer cell line. researcher.life In contrast, its cytotoxicity was lower against normal fibroblast cells, with an IC₅₀ value of 61 µg/mL, indicating a degree of specificity for cancer cells. researcher.life The compound was also found to be active against the HepG2 liver cancer cell line, with a reported IC₅₀ value of approximately 19.79 µg/mL. researchgate.net Furthermore, an extract containing this compound displayed an IC₅₀ of 42.0 µg/mL against a triple-negative breast cancer cell line. explorationpub.com The antiproliferative action of this compound in SKOV3 cells is linked to the downregulation of key proteins involved in cell cycle progression and survival, such as cyclin D1 and Bcl-2. researchgate.net
Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines
Cell Line Cancer Type IC₅₀ (µg/mL) Reference SKOV3 Ovarian Cancer 29.10 researcher.life HepG2 Liver Cancer 19.79 ayurvedjournal.com Triple-Negative Breast Cancer Cell Line Breast Cancer 42.0 (extract) researchgate.net
Antimicrobial Efficacy in Cellular Models (Bacteria and Fungi)
This compound has shown a spectrum of antimicrobial activity, particularly against Gram-positive bacteria and certain fungal species. Studies on compounds isolated from the medicinal plant Cleistochlamys kirkii revealed that this compound possesses relevant antibacterial activity against several Gram-positive strains. researchgate.netnih.gov
In the realm of antifungal activity, this compound, isolated from Uvaria chamae, has been evaluated for its growth inhibition of pathogenic fungi. ayurvedjournal.com Its efficacy against Saccharomyces cerevisiae and Candida albicans has been documented, pointing to its potential as an antifungal agent. ayurvedjournal.com The primary mechanism for this activity is linked to the inhibition of a crucial fungal enzyme, as detailed in the subsequent section.
Table 2: Antimicrobial Activity of this compound
Organism Type Activity Noted Reference Gram-positive bacteria Bacteria Relevant antibacterial activity [8, 28] Saccharomyces cerevisiae Fungus Growth inhibition Candida albicans Fungus Growth inhibition
Anti-inflammatory Responses in Cellular and Animal Models
The anti-inflammatory potential of this compound has been substantiated in both cellular and animal models, primarily through studies involving extracts of plants in which it is a known constituent. As mentioned previously, extracts containing this compound effectively reduce the production of the pro-inflammatory mediator nitric oxide in LPS-stimulated macrophage cells. researchgate.net This inhibition of a key inflammatory signaling molecule underscores its potential anti-inflammatory action at a cellular level.
Beyond cellular models, early research has indicated that extracts of Uvaria chamae and Olax subscorpioidea possess analgesic and anti-inflammatory properties in animal models. researchgate.net The carrageenan-induced paw edema model in rats is a standard preclinical test for evaluating acute inflammation. researcher.lifeexplorationpub.com While direct studies using pure this compound in these models are not extensively detailed in the available literature, the activity of the extracts suggests that their constituent compounds, including this compound, contribute to the observed anti-inflammatory effects in vivo. These effects are often linked to the inhibition of inflammatory mediators and the reduction of edema. researcher.life
Antifungal Activity through Membrane ATPase Inhibition
A specific and significant mechanism underlying the antifungal activity of this compound is its ability to inhibit the fungal plasma membrane (PM) H⁺-ATPase. ayurvedjournal.com This enzyme is vital for fungi, as it establishes a proton gradient across the plasma membrane that is essential for nutrient uptake and maintaining intracellular pH. Because this enzyme is absent in mammals, it represents an attractive target for the development of new antifungal drugs.
Research on a series of o-hydroxybenzylated flavanones and chalcones from Uvaria chamae identified this compound as an inhibitor of this crucial enzyme. ayurvedjournal.com The study established a clear link between the chemical structure of these compounds and their inhibitory activity against PM H⁺-ATPase. Preparative-scale isolation of these active metabolites allowed for the determination of their half-maximal inhibitory concentrations (IC₅₀) for the inhibition of the PM H⁺-ATPase, confirming this compound's role as a direct inhibitor of this essential fungal protein. ayurvedjournal.com
Table 3: Fungal PM H⁺-ATPase Inhibition by this compound
Compound Target Enzyme Fungal Species (Source of Enzyme) Activity Reference This compound Plasma Membrane H⁺-ATPase Saccharomyces cerevisiae Inhibitory Activity (IC₅₀ determined)
Metabolic Fate and Biotransformation of Isochamanetin
In Vitro Metabolic Profiling and Metabolite Identification
In vitro metabolic studies are crucial for identifying potential metabolites and understanding the metabolic stability of a compound in a controlled environment. admescope.comaacrjournals.org These assays are typically conducted early in drug discovery to predict in vivo metabolism and guide further studies. aacrjournals.orgnih.gov For isochamanetin, in vitro systems would be employed to identify its metabolic "soft spots"—the parts of the molecule most susceptible to enzymatic modification. admescope.com
Methodologies for In Vitro Profiling:
Standard in vitro models used to study the metabolism of compounds like this compound include: admescope.comfda.gov
Liver Microsomes: These preparations contain a high concentration of Phase I cytochrome P450 (CYP) enzymes and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). admescope.comfda.gov Incubating this compound with human and animal liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYPs) would reveal oxidative metabolites. fda.govrsc.org
Hepatocytes: Using primary hepatocytes from different species (e.g., human, rat, dog) provides a more complete metabolic picture, as they contain a full complement of both Phase I and Phase II enzymes. admescope.comadmescope.com This allows for the identification of a broader range of metabolites, including glucuronide and sulfate (B86663) conjugates.
Recombinant Enzymes: To pinpoint which specific enzyme is responsible for a particular metabolic conversion, recombinant human enzymes (e.g., individual CYP or UGT isoforms) are used. admescope.com
Potential Metabolites:
Based on the flavanone (B1672756) structure of this compound, the primary metabolic reactions would likely involve hydroxylation, demethylation (if applicable), and conjugation. The C-benzyl group presents an additional site for metabolism. Potential metabolites that could be identified using techniques like high-resolution mass spectrometry (HRMS) are outlined in the table below. nih.govresearchgate.net
| Predicted Metabolite Type | Metabolic Reaction | Description |
| Hydroxylated this compound | Phase I: Oxidation | Addition of a hydroxyl (-OH) group to the aromatic rings or the benzyl (B1604629) moiety. |
| O-demethylated metabolites | Phase I: O-dealkylation | If any methoxy (B1213986) groups were present, they would be targets for demethylation to form more polar hydroxyl groups. |
| Glucuronide Conjugates | Phase II: Glucuronidation | Attachment of glucuronic acid to the hydroxyl groups of this compound or its Phase I metabolites, significantly increasing water solubility. |
| Sulfate Conjugates | Phase II: Sulfation | Addition of a sulfo group to the phenolic hydroxyls, another major pathway for making the compound more excretable. |
This table represents predicted metabolic pathways for this compound based on general flavonoid metabolism. Specific metabolites would need to be confirmed through experimental studies.
In Vivo Metabolic Pathways in Animal Models
In vivo studies in animal models are essential to confirm the metabolic pathways identified in vitro and to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a whole organism. nih.govscispace.com
Animal Models and Study Design:
Commonly used animal models for metabolic studies include rats, mice, and sometimes larger animals like dogs or pigs, chosen based on how their metabolic profiles compare to humans. criver.comnih.govfrontiersin.org A typical in vivo study would involve administering this compound to the animal model (e.g., via oral gavage) and then collecting biological samples like plasma, urine, and feces over a period of time. nih.govscispace.com The use of radiolabeled compounds (e.g., with ¹⁴C) can help in tracking all drug-related material throughout the body and ensuring a complete metabolic profile. aacrjournals.org
Expected In Vivo Metabolic Fate:
Following oral administration, this compound would likely undergo metabolism in both the intestine and the liver. The metabolites generated would then be circulated in the bloodstream before being eliminated, primarily in the urine and feces. The major metabolic transformations expected for flavonoids in vivo include: mdpi.com
Deglycosylation: If this compound were present in a glycosylated form in a plant extract, the first step in the gut would be the removal of the sugar moiety by intestinal microflora. mdpi.com
Phase I and Phase II Metabolism: As in the in vitro models, the parent compound and its metabolites would undergo hydroxylation followed by extensive glucuronidation and sulfation in the liver.
Ring Fission: Intestinal microbiota can also catalyze the cleavage of the flavonoid C-ring, leading to the formation of smaller phenolic acids.
| Sample Type | Expected Findings | Purpose of Analysis |
| Plasma | Parent compound (this compound) and its major circulating metabolites (e.g., glucuronide and sulfate conjugates). | To understand the systemic exposure to the parent drug and its metabolites. |
| Urine | Highly polar metabolites, such as glucuronide and sulfate conjugates, and smaller phenolic acids. | To identify the primary routes of elimination for water-soluble metabolites. |
| Feces | Unabsorbed parent compound and metabolites that are excreted via the bile. | To account for the portion of the compound not absorbed or eliminated through the kidneys. |
This table outlines the general approach and expected outcomes for an in vivo metabolism study of this compound.
Characterization of Enzyme Systems Involved in this compound Biotransformation
The biotransformation of most drugs and xenobiotics is catalyzed by a variety of enzyme systems. ebi.ac.uk For flavonoids like this compound, the key players are the Cytochrome P450 (CYP) superfamily for Phase I reactions and transferase enzymes for Phase II reactions. criver.com
Phase I Enzymes: Cytochrome P450 (CYP)
The CYP enzymes are a large family of heme-containing monooxygenases primarily responsible for the oxidative metabolism of a vast array of substances. nih.gov They introduce or expose functional groups on the substrate, preparing it for Phase II conjugation. ebi.ac.uk Several CYP isoforms are known to metabolize flavonoids, and would be the primary candidates for this compound's Phase I biotransformation. knapsackfamily.comcriver.com
Key CYP Isoforms for Flavonoid Metabolism: CYP1A2, CYP2C9, CYP2D6, and CYP3A4 are among the most important isoforms involved in the metabolism of many drugs and are known to act on flavonoids. knapsackfamily.comadmescope.com
Investigative Methods: To identify the specific CYPs involved, researchers would use a panel of recombinant human CYP enzymes and incubate them with this compound. admescope.com Another approach is to use chemical inhibitors specific to certain CYP isoforms in human liver microsome incubations to see which inhibitor blocks the formation of a particular metabolite. admescope.com
Phase II Enzymes: Conjugation Enzymes
Phase II reactions involve the addition of endogenous molecules to the functional groups of the parent compound or its Phase I metabolites, leading to larger, more water-soluble, and generally inactive compounds that are easily excreted. ebi.ac.uk
UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the attachment of glucuronic acid to hydroxyl groups. Glucuronidation is a major metabolic pathway for flavonoids. admescope.com
Sulfotransferases (SULTs): These enzymes are responsible for sulfation, another key conjugation reaction for phenolic compounds. admescope.com
Catechol-O-methyltransferase (COMT): This enzyme can methylate catechol-like structures (having two adjacent hydroxyl groups) on the flavonoid rings.
| Enzyme Family | Metabolic Role | Potential Effect on this compound |
| Cytochrome P450 (CYP) | Phase I Oxidation | Hydroxylation of the aromatic rings. |
| UDP-Glucuronosyltransferases (UGTs) | Phase II Glucuronidation | Conjugation of hydroxyl groups to form glucuronides. |
| Sulfotransferases (SULTs) | Phase II Sulfation | Conjugation of hydroxyl groups to form sulfates. |
| Catechol-O-methyltransferase (COMT) | Phase II Methylation | Methylation of any catechol moieties that may be formed during Phase I metabolism. |
This table summarizes the primary enzyme systems likely responsible for the biotransformation of this compound.
Analytical Methodologies for Isochamanetin Research
Isolation and Purification Techniques from Natural Sources
Isochamanetin is a secondary metabolite found in various plant species. Its extraction and purification are multi-step processes that typically begin with solvent extraction from dried and powdered plant material. The choice of solvent and subsequent chromatographic methods are critical for obtaining the compound in high purity.
Initial extraction is commonly performed using solvents like ethanol (B145695) or methanol, which are effective at solubilizing flavonoids and related phenolic compounds from the plant matrix. amazonaws.com For instance, a common method involves soaking the powdered plant material in 90% ethanol for an extended period, followed by filtration and concentration under reduced pressure to yield a crude extract.
Following extraction, the crude mixture undergoes various chromatographic separations to isolate this compound from other metabolites.
Column Chromatography: The crude extract is often first subjected to column chromatography over a silica (B1680970) gel stationary phase. A gradient elution system, for example, using a mixture of chloroform (B151607) and methanol, allows for the separation of compounds based on polarity.
Gel Filtration: Further purification can be achieved using gel filtration chromatography, often with Sephadex LH-20, which separates molecules based on their size. amazonaws.com
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is frequently the final step to achieve high purity (>95%). This technique uses a high-pressure pump to pass the solvent through a column packed with a sorbent, with C18 columns being common for flavonoid separation.
Table 1: Examples of Isolation and Purification of this compound from Natural Sources
| Natural Source | Extraction & Purification Methods Employed | Reference |
|---|---|---|
| Uvaria chamae | Ethanol extraction, column chromatography (silica gel), preparative HPLC. | |
| Cleistochlamys kirkii | Ethanolic extraction, repeated silica gel chromatography, gel filtration (Sephadex® LH-20), HPLC. | bvsalud.org |
| Sphaerocoryne gracilis ssp. gracilis | Methanolic extraction, silica gel column chromatography, gel filtration (Sephadex LH-20), HPLC. | amazonaws.com |
Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry)
Once isolated, the precise chemical structure of this compound is confirmed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR, and two-dimensional (2D) experiments (e.g., COSY, HMQC, HMBC) allow for the unambiguous assignment of all proton and carbon signals, confirming the flavanone (B1672756) core, the placement of hydroxyl groups, and the specific C-6 benzylation that defines this compound. mdpi.com For example, the chemical shifts in the ¹³C NMR spectrum can confirm the flavone (B191248) structure with a benzyl (B1604629) substituent. researchgate.net Research has identified the molecular formula as C₂₂H₁₈O₅ and a molecular weight of 362.37. researchgate.net
Table 2: Reported ¹³C NMR Chemical Shifts for this compound Note: Specific chemical shift values can vary slightly based on the solvent used.
| Carbon Atom | Chemical Shift (δ) in ppm | Reference |
|---|---|---|
| C-8 | 108.2 | researchgate.net |
| C-6 | 95.9 | researchgate.net |
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound with high accuracy. nih.gov Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provide the exact mass, which is used to confirm the molecular formula (C₂₂H₁₈O₅). amazonaws.com Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion to produce a characteristic pattern of daughter ions. saiflucknow.orglibretexts.org This fragmentation pattern provides structural clues that help to confirm the identity of the compound by revealing information about its substructures, such as the flavonoid backbone and the benzyl group. nih.govlibretexts.org
Quantitative Analysis in Biological Matrices (Non-Human Origin)
To study the distribution or concentration of this compound in biological systems, such as plant extracts, highly sensitive and selective quantitative methods are required.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices. nih.govmdpi.com The technique combines the superior separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. libretexts.org
For quantification, LC-MS/MS instruments are typically operated in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov In MRM, the first mass analyzer (a quadrupole) is set to select the molecular ion of this compound (the precursor ion), which is then fragmented in a collision cell. A second mass analyzer then selects a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from other compounds in the matrix and enabling accurate quantification even at very low concentrations. nih.govresearchgate.net The method is validated for linearity, accuracy, and precision to ensure reliable results. nih.gov
Table 3: Typical Parameters for Flavonoid Quantification using LC-MS/MS
| Parameter | Description |
|---|---|
| Chromatography | Reversed-phase ultrahigh-performance liquid chromatography (UPLC/UHPLC). nih.govnih.gov |
| Column | C18 analytical column. europeanreview.org |
| Mobile Phase | Gradient elution using a mixture of water with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). europeanreview.org |
| Ionization | Electrospray Ionization (ESI), operated in either positive or negative mode depending on the analyte. saiflucknow.org |
| Detection | Triple quadrupole mass spectrometer. nih.gov |
| Quantification Mode | Multiple Reaction Monitoring (MRM). nih.govresearchgate.net |
While LC-MS/MS is highly effective, other methods are also used. High-Performance Liquid Chromatography coupled with an Ultraviolet (HPLC-UV) or a Diode-Array Detector (DAD) is a common alternative. This method separates compounds in the sample, and the detector measures the absorbance of UV light at a specific wavelength characteristic of flavonoids. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard of known concentration. While robust and widely available, HPLC-UV/DAD methods generally have lower sensitivity and selectivity compared to LC-MS/MS, which can be a limitation when analyzing complex matrices or trace amounts of the compound. nih.gov
Computational and In Silico Modeling Techniques for Molecular Interactions and Dynamics
Computational techniques are powerful tools for predicting and analyzing how this compound interacts with biological macromolecules, such as proteins and enzymes, at an atomic level. mdpi.comresearchgate.net These in silico methods provide insights into potential mechanisms of action and can guide further experimental research.
Molecular Docking is a computational method used to predict the preferred binding orientation of one molecule (the ligand, e.g., this compound) to a second molecule (the receptor, e.g., a protein target). nih.gov The process involves placing the ligand into the binding site of the protein and calculating a score that estimates the binding affinity, often expressed as a binding energy in kcal/mol. mdpi.comtandfonline.com Studies have used molecular docking to investigate the interaction of this compound with various protein targets.
Molecular Dynamics (MD) Simulations offer a more dynamic view of the molecular interactions. mdpi.com After an initial docking pose is established, MD simulations model the movements of the atoms in the protein-ligand complex over time. tandfonline.com This allows researchers to assess the stability of the binding interactions and calculate binding free energies using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach, which can provide a more accurate estimation of binding affinity by considering conformational changes and solvent effects. mdpi.com
Table 4: Summary of In Silico Studies on this compound
| Technique | Protein Target | Finding/Result | Reference |
|---|---|---|---|
| Molecular Docking | Indoleamine 2,3-dioxygenase-1 (IDO1) | Predicted binding energy of -7.5 kcal/mol, suggesting potential allosteric site binding. | mdpi.com |
| Molecular Docking & MD Simulations | Indoleamine 2,3-dioxygenase-1 (IDO1) | Calculated binding free energy of -22.09 kcal/mol (MM-PBSA), indicating strong affinity. This compound was found to distort the IDO1 structure. | mdpi.com |
| Molecular Docking | Cyclin D1 | Identified as a potential binding agent, providing a rationale for its observed effects on the cell cycle. | researchgate.net |
| Molecular Docking | AmpC beta-lactamase | Predicted binding energy of -9.0 kcal/mol. | tandfonline.com |
| Network Pharmacology / Virtual Screening | Vascular Endothelial Growth Factor A (VEGFA), Cathepsin L, Cathepsin (B and K) | Identified as a potential interacting phytochemical compound for multiple protein targets. | nih.gov |
Future Research Directions and Translational Perspectives for Isochamanetin
Exploration of Novel Biological Activities and Therapeutic Applications in Preclinical Settings
Initial research has established Isochamanetin's potential in several key areas, primarily as an anticancer, antioxidant, and anti-inflammatory agent. Future preclinical research should aim to broaden this scope and delve deeper into its therapeutic possibilities.
Anticancer Applications: The most prominent activity of this compound is its anticancer effect. It has been identified as a selective inhibitor of cyclin D1, a crucial protein in cell cycle regulation. Studies have shown it significantly reduces the viability and migration of SKOV3 ovarian cancer cells. nih.gov Future investigations should expand to a wider range of cancer cell lines, particularly those where cyclin D1 is overexpressed. Beyond its cytotoxic effects against liver cancer cells (HepG2), its potential should be explored in other malignancies like breast, lung, and colon cancer. questjournals.org
Anti-inflammatory and Antioxidant Effects: this compound exhibits potent antioxidant properties, which are crucial for mitigating oxidative stress associated with numerous diseases. It has been shown to reduce reactive oxygen species (ROS) in HeLa cells and activate the Nrf2 pathway, a key regulator of cellular defense against oxidative stress and inflammation. Further studies should explore its efficacy in preclinical models of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions.
Antimicrobial and Antidiabetic Potential: Preliminary findings suggest that this compound possesses antimicrobial and antidiabetic properties. researchgate.netresearchgate.net These initial observations warrant more rigorous investigation. Standardized antimicrobial susceptibility testing against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains, is necessary. researchgate.net For its antidiabetic potential, studies using animal models of type 1 and type 2 diabetes are required to evaluate its effects on glucose metabolism, insulin (B600854) sensitivity, and pancreatic beta-cell function. researchgate.net
Further Elucidation of Undefined Mechanistic Aspects and Off-Target Effects
While the inhibitory action on cyclin D1 and interaction with indoleamine 2,3-dioxygenase-1 (IDO1) are known, the complete mechanistic profile of this compound remains partially undefined. researchgate.net A deeper understanding is critical for both efficacy and safety assessments.
Undefined Mechanisms: In ovarian cancer cells, this compound's activity is linked to the downregulation of Bcl-2, caspase 8, and caspase 9, which inhibits cell cycle progression from the G0/G1 to the S phase. nih.gov However, the upstream signaling events that trigger these changes are not fully understood. Molecular docking studies have also pointed to a strong binding affinity for IDO1, an enzyme involved in immune evasion in cancer. researchgate.net Future research should employ advanced molecular techniques like transcriptomics, proteomics, and kinome profiling to map the signaling pathways modulated by this compound comprehensively.
Off-Target Effects: The potential for off-target effects is a significant concern in drug development. While IDO1 is a valid cancer target, inhibitors can sometimes have unintended consequences. researchgate.net For instance, some IDO1 inhibitors have been reported to paradoxically promote immune evasion by upregulating IDO1 expression in cancer cells. researchgate.net It is crucial to conduct systematic off-target screening for this compound using techniques such as competitive binding assays and phenotypic screening across various cell types to identify any unintended interactions. This will help in building a comprehensive safety profile and anticipating potential adverse effects in future clinical applications. researchgate.net
Optimization of this compound Analogs for Enhanced Potency, Selectivity, and Bioavailability in Animal Models
Natural products often face challenges related to suboptimal pharmacokinetic properties, such as poor bioavailability and rapid metabolism, which can limit their therapeutic efficacy. questjournals.org The chemical synthesis of this compound analogs presents a promising strategy to overcome these limitations.
The goal of analog development would be to improve upon the parent compound in several key areas:
Enhanced Potency: Modify the chemical structure to increase binding affinity and inhibitory activity against key targets like cyclin D1 and IDO1.
Improved Selectivity: Fine-tune the structure to minimize off-target effects, thereby increasing the therapeutic window.
Better Bioavailability: Alter physicochemical properties (e.g., solubility, lipophilicity) to improve absorption and distribution in animal models.
Structure-activity relationship (SAR) studies, guided by computational modeling and followed by chemical synthesis and biological testing, will be instrumental in identifying analogs with superior drug-like properties. nih.gov This approach has been successfully applied to other natural product scaffolds and is a critical step in translating a natural lead into a clinical candidate.
Development of Advanced Preclinical Models for Efficacy Assessment and Mechanistic Studies
The successful translation of a drug candidate from the lab to the clinic heavily depends on the predictive power of the preclinical models used. transcurebioservices.comnih.gov While traditional 2D cell cultures and standard xenograft models are useful for initial screening, more sophisticated models are needed to accurately recapitulate the complexity of human disease. nih.govnih.gov
For this compound, future research should leverage:
3D In Vitro Models: Organoids and spheroids derived from patient tumors can provide a more realistic microenvironment for testing efficacy and studying mechanisms. nih.gov These models better mimic the cell-cell interactions and nutrient gradients found in actual tumors.
Genetically Engineered Mouse Models (GEMMs): These models, where specific cancer-driving mutations are engineered into the mouse genome, allow for the study of tumor development and therapeutic response in the context of a fully intact immune system.
Humanized Mouse Models: For immuno-oncology applications, such as targeting IDO1, mice engrafted with human immune cells (CD34+ HIS mice) are invaluable. transcurebioservices.com They allow for the assessment of immunomodulatory effects of compounds like this compound in a human-relevant context.
Utilizing these advanced models will provide more robust and predictive data, facilitating more informed decisions about advancing this compound or its analogs toward clinical trials. lidebiotech.com
Investigation of Synergistic Interactions with Other Therapeutic Agents in Preclinical Systems
Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance efficacy, overcome drug resistance, and reduce toxicity by using lower doses of individual agents. nih.govcsic.es Investigating the synergistic potential of this compound with existing drugs is a high-priority research area.
A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects. elifesciences.orgnih.gov Preclinical studies should be designed to explore the combination of this compound with:
Conventional Chemotherapeutic Drugs: Combining this compound with standard-of-care chemotherapy agents could enhance their cytotoxic effects or re-sensitize resistant tumors. nih.gov
Targeted Therapies: Given its effect on cyclin D1, combining it with other inhibitors of the cell cycle or key signaling pathways (e.g., PI3K/AKT/mTOR inhibitors) could lead to powerful synergistic antitumor activity. nih.gov
Immunotherapies: Its potential as an IDO1 inhibitor makes it an attractive candidate for combination with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies).
Checkerboard assays in cell culture can be used for high-throughput screening of synergistic combinations, followed by validation in advanced preclinical animal models. elifesciences.org The rationale for such combinations must be supported by mechanistic data, as recommended by regulatory agencies for the development of fixed-dose combination products. europa.eu
Q & A
Q. What are the validated analytical methods for identifying and quantifying Isochamanetin in plant extracts?
To confirm the presence and purity of this compound, researchers should employ chromatographic techniques (e.g., HPLC or LC-MS) coupled with spectroscopic validation (NMR, UV-Vis). Calibration curves using certified reference standards are essential for quantification. Experimental protocols must detail solvent systems, column specifications, and detection parameters to ensure reproducibility .
Q. How can researchers optimize the extraction efficiency of this compound from natural sources?
Systematic optimization involves testing solvents (e.g., methanol, ethanol) with varying polarities, extraction times, and temperatures. Factorial design experiments (e.g., Response Surface Methodology) can identify interactions between variables. Purity and yield should be validated via mass spectrometry and compared against existing literature to avoid solvent degradation artifacts .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Cell-based assays (e.g., cytotoxicity via MTT assay) and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) are common. Controls must include positive/negative benchmarks (e.g., aspirin for COX-2). Researchers should report IC50 values with confidence intervals and address batch-to-batch variability in compound purity .
Q. How should researchers design dose-response studies for this compound in animal models?
Use a log-scale concentration range (e.g., 1–100 mg/kg) to capture non-linear effects. Include sham and vehicle control groups. Pharmacokinetic parameters (e.g., half-life, bioavailability) must be measured via blood sampling at fixed intervals. Statistical power analysis ensures sample sizes are adequate to detect significant differences .
Q. What are the best practices for synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Employ regioselective modification techniques (e.g., acetylation, methylation) guided by computational docking to predict binding affinity changes. Characterization via X-ray crystallography or 2D-NMR confirms structural integrity. Publish synthetic routes, yields, and spectral data in supplementary materials to aid replication .
Advanced Research Questions
Q. How can contradictory data on this compound’s antioxidant vs. pro-oxidant effects be resolved?
Context-dependent outcomes may arise from assay conditions (e.g., pH, ROS scavenger concentrations). Replicate experiments under standardized protocols (e.g., ORAC vs. DPPH assays) and perform meta-analyses of published datasets. Use multivariate regression to identify confounding variables (e.g., solvent interactions) .
Q. What computational strategies are effective for predicting this compound’s molecular targets and off-target interactions?
Combine molecular docking (AutoDock Vina), pharmacophore modeling (LigandScout), and machine learning (DeepChem) to prioritize targets. Validate predictions via CRISPR/Cas9 knockout models or competitive binding assays. Cross-reference results with databases like ChEMBL to assess novelty .
Q. How should researchers address batch variability in this compound’s pharmacological profiles?
Implement Quality-by-Design (QbD) principles during synthesis/extraction. Use HPLC-PDA to fingerprint each batch and correlate chemical composition with bioactivity via principal component analysis (PCA). Disclose batch-specific data in publications to enhance transparency .
Q. What frameworks are recommended for evaluating this compound’s synergistic effects in combination therapies?
Apply the Chou-Talalay method to calculate combination indices (CI) across multiple ratios and doses. Isobolograms and Bliss independence models can differentiate additive vs. synergistic effects. Mechanistic studies (e.g., transcriptomics) should identify pathway crosstalk .
Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?
Adhere to ARRIVE guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC) and include 3Rs (Replacement, Reduction, Refinement) justifications. Publish negative results to mitigate publication bias .
Methodological Notes
- Data Contradiction Analysis : Use Cochrane systematic review protocols (e.g., risk-of-bias assessment, GRADE criteria) to evaluate conflicting evidence .
- Experimental Reproducibility : Follow Beilstein Journal guidelines for detailing synthesis, characterization, and assay conditions in supplementary materials .
- Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with gaps in the this compound literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
